molecular formula C21H18FN5O3 B2944878 4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021098-91-8

4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide

Cat. No.: B2944878
CAS No.: 1021098-91-8
M. Wt: 407.405
InChI Key: BOQYLBNMYQLMGV-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a methoxyphenyl group, and a triazolopyridazine ring .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . The triazole ring, for example, can be formed through a variety of methods, including the reaction of azides with alkynes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a methoxyphenyl group, and a triazolopyridazine ring . The presence of these groups would likely confer specific chemical properties to the molecule.

Scientific Research Applications

Antiproliferative Activity

[1,2,4]Triazolo[4,3-b]pyridazin derivatives have been synthesized and evaluated for their antiproliferative activity, particularly against endothelial and tumor cells. This suggests their potential use in cancer research for the development of new therapeutic agents targeting cancer cell proliferation. One study demonstrated that certain ester forms of these compounds inhibited the proliferation of endothelial and tumor cells, indicating their potential as antiproliferative agents in cancer treatment (Ilić et al., 2011).

Antimicrobial and Antiviral Activities

Compounds within this chemical class have also been evaluated for their antimicrobial activities. Some novel [1,2,4]triazole derivatives have shown good to moderate activities against test microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, novel benzamide-based 5-aminopyrazoles and their derivatives have shown significant anti-influenza A virus (H5N1) activity, highlighting their potential in antiviral research and therapy (Hebishy et al., 2020).

Novel Drug Development

The research on [1,2,4]triazolo[4,3-b]pyridazin derivatives contributes significantly to the field of medicinal chemistry, providing a basis for the development of new drugs with potential antiproliferative, antimicrobial, and antiviral applications. These findings underscore the importance of such compounds in scientific research, particularly in the search for new therapeutic agents against cancer, microbial infections, and viral diseases.

For more information and to explore further applications and studies related to compounds within this class, the following references are valuable resources:

  • Ilić et al., 2011 - Synthesis and antiproliferative activity.
  • Bektaş et al., 2007 - Antimicrobial activities.
  • Hebishy et al., 2020 - Anti-influenza virus activity.

Future Directions

The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the wide range of activities associated with compounds containing a triazole ring, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

4-fluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-29-17-4-2-3-15(13-17)20-25-24-18-9-10-19(26-27(18)20)30-12-11-23-21(28)14-5-7-16(22)8-6-14/h2-10,13H,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQYLBNMYQLMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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